molecular formula C22H23NO4S2 B2780626 Ethyl 3-[(2,3-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 946268-82-2

Ethyl 3-[(2,3-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate

Cat. No.: B2780626
CAS No.: 946268-82-2
M. Wt: 429.55
InChI Key: OLLDXPRQXAQRKW-UHFFFAOYSA-N
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Description

Ethyl 3-[(2,3-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C22H23NO4S2 and its molecular weight is 429.55. The purity is usually 95%.
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Biological Activity

Ethyl 3-[(2,3-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a thiophene derivative noted for its diverse biological activities. This compound's unique structure, characterized by a sulfamoyl group and a thiophene ring, positions it as a potential candidate for various therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H19N1O4S2C_{19}H_{19}N_{1}O_{4}S_{2}. The compound features:

  • Thiophene Ring : A five-membered ring containing sulfur.
  • Sulfamoyl Group : Enhances solubility and potential interactions with biological targets.
  • Ester Functionality : Contributes to the compound's reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The sulfamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The thiophene ring may engage in π-π interactions with receptors, influencing signaling pathways.

Biological Activities

This compound has been investigated for several biological activities:

  • Antimicrobial Activity
    • Case studies have demonstrated that thiophene derivatives exhibit significant antimicrobial properties against various pathogens. For instance, a study highlighted the compound's effectiveness in inhibiting growth in Mycobacterium tuberculosis using a microdilution assay, showing an inhibition percentage greater than 90% at specific concentrations .
  • Anticancer Potential
    • Research indicates that compounds with similar structures can induce apoptosis in cancer cells. Specific derivatives have shown cytotoxic effects in various cancer cell lines, suggesting that this compound may also possess similar anticancer properties.
  • Anti-inflammatory Effects
    • The sulfamoyl group is known for its anti-inflammatory properties. Studies have suggested that derivatives can inhibit pro-inflammatory cytokines, indicating potential therapeutic uses in inflammatory diseases.

Data Table: Biological Activity Overview

Activity TypeDescriptionReference
AntimicrobialInhibits M. tuberculosis growth
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryInhibits pro-inflammatory cytokines

Case Studies

  • Antitubercular Screening
    • A high-throughput screening study evaluated over 100,000 compounds for antitubercular activity. This compound was identified as a promising lead candidate due to its significant inhibition rates against M. tuberculosis .
  • Cytotoxicity Assessment
    • In vitro studies assessing the cytotoxicity of thiophene derivatives revealed that this compound exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting its potential as an anticancer agent .

Properties

IUPAC Name

ethyl 3-[(2,3-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4S2/c1-5-27-22(24)20-21(18(13-28-20)17-11-9-14(2)10-12-17)29(25,26)23-19-8-6-7-15(3)16(19)4/h6-13,23H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLDXPRQXAQRKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)C)S(=O)(=O)NC3=CC=CC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.